4-Fluoro-2-(4-fluorophenyl)benzaldehyde
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Overview
Description
4-Fluoro-2-(4-fluorophenyl)benzaldehyde is an aromatic organic compound characterized by the presence of two fluorine atoms and an aldehyde group. This compound is part of the broader class of fluorinated aromatic aldehydes, which are known for their unique chemical properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-(4-fluorophenyl)benzaldehyde typically involves the following steps:
Bromination: The starting material, 4-fluorobenzene, undergoes bromination to introduce a bromine atom at the ortho position, resulting in 4-bromo-2-fluorobenzene.
Friedel-Crafts Acylation: The brominated compound is then subjected to Friedel-Crafts acylation using an acyl chloride (e.g., benzoyl chloride) in the presence of a Lewis acid catalyst (e.g., aluminum chloride), forming 4-bromo-2-(4-fluorophenyl)benzaldehyde.
Debromination: Finally, the bromine atom is removed through a debromination reaction, yielding this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. Advanced purification techniques, such as column chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-2-(4-fluorophenyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: 4-Fluoro-2-(4-fluorophenyl)benzoic acid.
Reduction: 4-Fluoro-2-(4-fluorophenyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-2-(4-fluorophenyl)benzaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of fluorinated compounds' biological activity and their interactions with biological targets.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Fluoro-2-(4-fluorophenyl)benzaldehyde exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
4-Fluoro-2-(3-fluorophenyl)benzaldehyde
4-Fluoro-2-(2-fluorophenyl)benzaldehyde
2-Fluoro-4-(4-fluorophenyl)benzaldehyde
Uniqueness: 4-Fluoro-2-(4-fluorophenyl)benzaldehyde is unique due to its specific arrangement of fluorine atoms, which influences its reactivity and biological activity. This arrangement provides distinct chemical properties compared to its similar compounds.
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Properties
IUPAC Name |
4-fluoro-2-(4-fluorophenyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O/c14-11-4-1-9(2-5-11)13-7-12(15)6-3-10(13)8-16/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URCOOTXEANETFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)F)C=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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